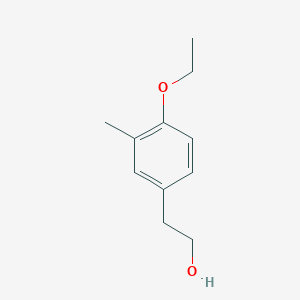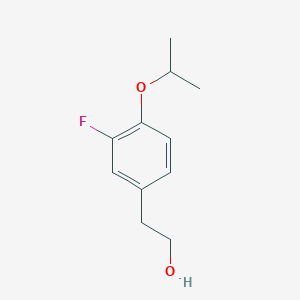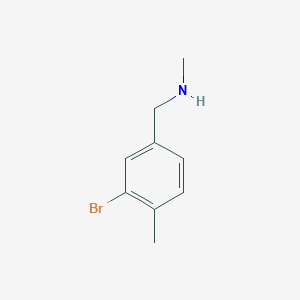
2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as an ethoxy-fluorophenyl derivative. One common method is the reaction of ethyl diazoacetate with 4-ethoxy-3-fluorophenyl ketone in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of 4-ethoxy-3-fluorobenzaldehyde or 4-ethoxy-3-fluorobenzoic acid.
Reduction: Formation of 2-(4-ethoxy-3-fluorophenyl)cyclopropanol or 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-aldehyde.
Substitution: Formation of 2-(4-ethoxy-3-fluoro-2-nitrophenyl)cyclopropane-1-carboxylic acid or 2-(4-ethoxy-3-fluoro-2-bromophenyl)cyclopropane-1-carboxylic acid.
科学研究应用
2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
相似化合物的比较
- 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid
- 2-(4-Methoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
Comparison: 2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
属性
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKIOWQOTCYRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7904841.png)
![[Methyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7904843.png)



![2-(Pyridin-3-ylmethyl)-2,8-diazaspiro[4.5]decane](/img/structure/B7904883.png)

![6-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7904888.png)

